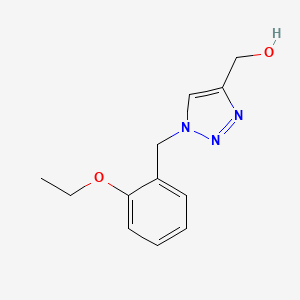

1-(3-Fluorphenyl)-5-methyl-1H-pyrazol-3-amin

Übersicht

Beschreibung

The description of a chemical compound includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases or scientific literature .

Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually described in the methods section of a scientific paper .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as NMR, mass spectrometry, and chromatography. The results of these studies can provide information on the reactivity of the compound and its potential uses .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen, die von 4-Amino-5-(3-Fluorphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion abgeleitet sind, das strukturell der fraglichen Verbindung ähnelt, haben eine antibakterielle Aktivität gezeigt . Diese Verbindungen wurden gegen verschiedene Stämme von Bakterien und Pilzen getestet, und mehrere zeigten eine moderate antifungale Aktivität gegen Candida spp .

Antifungale Aktivität

Insbesondere zeigte eine Verbindung mit einem 4-Methoxyphenyl-Rest eine hohe Aktivität gegen C. albicans mit einem MIC-Wert von 62,5 µg/mL . Dies deutet darauf hin, dass ähnliche Verbindungen möglicherweise zur Entwicklung neuer antimykotischer Behandlungen eingesetzt werden könnten.

Zytotoxizitätsstudien

Die synthetisierten Verbindungen wurden auch auf ihre Wirkung auf Zelllinien getestet, um ihre Toxizität zu überprüfen . Das Verständnis der Zytotoxizität einer Verbindung ist entscheidend in der Medikamentenentwicklung, da es helfen kann, potenzielle Nebenwirkungen vorherzusagen.

Molekular-Docking-Studien

Molekular-Docking-Studien wurden durchgeführt, um den Mechanismus der antibakteriellen und antifungalen Aktivität der getesteten Verbindungen zu klären . Dies beinhaltet die Vorhersage der bevorzugten Orientierung eines Moleküls zu einem zweiten, wenn sie aneinander gebunden sind, um einen stabilen Komplex zu bilden.

Hemmung des Kynurenin-Stoffwechselwegs

Verbindungen mit einem Diarylhydroxylamin-Gerüst, das der fraglichen Verbindung ähnelt, wurden gefunden, dass sie den Kynurenin-Stoffwechselweg hemmen . Dies ist der Hauptweg des Tryptophanabbaus bei Wirbeltieren und wird oft bei Krebs aktiviert .

Medikamentendesign

Die Ferrocenyl-Einheit wird zunehmend im Medikamentendesign verwendet . Der bioisostere Ersatz eines Phenylrings oder Heteroaromaten durch die Ferrocenylgruppe kann zu Verbindungen führen, die eine erhöhte Potenz und/oder Selektivität aufweisen .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes in the body

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine. These factors could include temperature, pH, and the presence of other compounds . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(3-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to various biochemical effects. Additionally, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has been shown to bind to certain proteins, influencing their activity and stability .

Cellular Effects

The effects of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can bind to DNA, leading to changes in gene expression by promoting or inhibiting the binding of transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound can exert its beneficial effects without causing toxicity .

Metabolic Pathways

1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction with cofactors such as NADPH is essential for the metabolic activity of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine . Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins . It has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is also influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is crucial for its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and transcription factors . Additionally, 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The targeting signals and post-translational modifications of the compound play a significant role in directing it to specific cellular compartments .

Eigenschaften

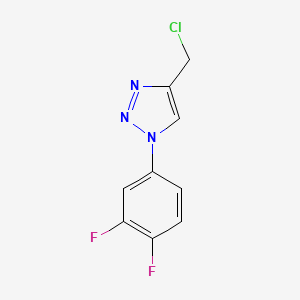

IUPAC Name |

1-(3-fluorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSGYDDOYGQOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1467452.png)

![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)

![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)